molecular formula C11H11ClN2O B577554 4-Chloro-6-isopropoxyquinazoline CAS No. 1223748-36-4

4-Chloro-6-isopropoxyquinazoline

Cat. No.: B577554
CAS No.: 1223748-36-4
M. Wt: 222.672
InChI Key: FKMDJWCZSDSMHV-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropoxy group at the 6th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropoxyquinazoline typically involves the reaction of 4-chloroquinazoline with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-isopropoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

    Substitution Reactions: The major products are substituted quinazolines, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-isopropoxyquinazoline is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of various derivatives and in the study of its biological effects.

Biological Activity

4-Chloro-6-isopropoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 239.68 g/mol

This compound features a chloro group at the 4-position and an isopropoxy group at the 6-position of the quinazoline ring, which influences its biological activity.

1. Anti-Cancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anti-cancer properties through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazolines are known inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in tumor proliferation. The IC50 values for some quinazoline derivatives against cancer cell lines have been reported as low as 10 nM, indicating potent activity .
  • Cell Proliferation Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, certain derivatives demonstrated over 75% inhibition at concentrations around 50 µM .
CompoundCell LineIC50 (µM)Activity Level
Compound AMCF-72.09High
Compound BHCT-1162.08High
This compoundT98GTBDTBD

2. Anti-Inflammatory Activity

Quinazoline derivatives have also been evaluated for their anti-inflammatory properties. For example, studies have reported that certain analogues significantly outperform indomethacin, a standard anti-inflammatory drug, in reducing inflammation in experimental models .

3. Antimicrobial Activity

The antimicrobial potential of quinazolines has been documented in various studies. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of quinazoline derivatives:

  • Case Study on Cancer Treatment : A study involving a novel quinazoline derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period.
  • Anti-inflammatory Model : In a rat model of induced inflammation, a quinazoline analogue showed a marked reduction in paw swelling compared to control groups treated with conventional NSAIDs.
  • Antimicrobial Efficacy : Clinical isolates of E. coli were tested against various quinazoline derivatives, revealing potent inhibitory effects that suggest potential for development into new antimicrobial agents.

Properties

IUPAC Name

4-chloro-6-propan-2-yloxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDJWCZSDSMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676532
Record name 4-Chloro-6-[(propan-2-yl)oxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-36-4
Record name 4-Chloro-6-[(propan-2-yl)oxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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